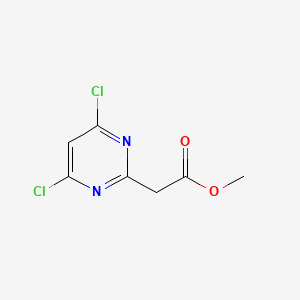
4-Chloro-2,5,6-trimethylpyrimidine
Descripción general
Descripción
4-Chloro-2,5,6-trimethylpyrimidine is a chemical compound with the empirical formula C7H9ClN2 . It is a solid substance and is part of a class of compounds known as halogenated heterocycles .
Molecular Structure Analysis
The molecular weight of 4-Chloro-2,5,6-trimethylpyrimidine is 156.61 . The SMILES string representation is Cc1nc©c©c(Cl)n1 . The InChI representation is 1S/C7H9ClN2/c1-4-5(2)9-6(3)10-7(4)8/h1-3H3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 4-Chloro-2,5,6-trimethylpyrimidine is involved in the synthesis and piperidinolysis of fluoropyrimidines. These fluoropyrimidines are found to react significantly faster than other halogenopyrimidines, suggesting a potential for use in various chemical reactions and syntheses (Brown & Waring, 1974).
- The compound also finds application in the aqueous chlorination of antibacterial agents like trimethoprim, indicating its relevance in environmental and water treatment studies (Dodd & Huang, 2007).
Reaction Mechanisms
- A study on heterocyclic ring expansions shows that 4-chloro-2,5,6-trimethylpyrimidine can result from the reaction of certain imidazoles and pyrazoles with dichlorocarbene. This highlights its role in understanding reaction mechanisms involving heterocyclic compounds (Jones & Rees, 1969).
- An electrochemical synthesis study involving 4-chloro-2,5,6-trimethylpyrimidine demonstrates its utility in the formation of novel arylpyrimidines, contributing to the field of electrochemical reactions and organic synthesis (Sengmany, Gall, & Léonel, 2011).
Analytical and Computational Studies
- In a different context, 4-chloro-2,5,6-trimethylpyrimidine derivatives have been analyzed using techniques like FT-IR, FT-Raman, NMR, and DFT. These studies provide insights into the electronic properties and molecular stability of these compounds, useful in pharmaceutical and medicinal research (Aayisha et al., 2019).
Environmental and Biological Impact
- Research has also been conducted on the reaction of similar pyrimidine compounds with electrophilic reagents. This work can provide insights into the environmental behavior and biological impact of 4-chloro-2,5,6-trimethylpyrimidine (Tikhonov et al., 1981).
Safety And Hazards
Direcciones Futuras
While there is limited information available on the future directions of 4-Chloro-2,5,6-trimethylpyrimidine, it is noted that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in various areas of research.
Propiedades
IUPAC Name |
4-chloro-2,5,6-trimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)9-6(3)10-7(4)8/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZOLBAICJZMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296059 | |
| Record name | 4-Chloro-2,5,6-trimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5,6-trimethylpyrimidine | |
CAS RN |
34916-70-6 | |
| Record name | 4-Chloro-2,5,6-trimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34916-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5,6-trimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane](/img/structure/B1641088.png)
![1H-Pyrrolo[3,2-b]pyridine, 5-chloro-2-methyl-3-(methylthio)-](/img/structure/B1641090.png)








